



Application Note: Development of Stable Cell Lines Expressing TAS2R14

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Compound of Interest		
Compound Name:	TAS2R14 agonist-2	
Cat. No.:	B12387148	Get Quote

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Introduction

The human bitter taste receptor, TAS2R14, is a member of the G-protein coupled receptor (GPCR) superfamily and is notable for its broad receptive range, recognizing over 150 structurally diverse bitter compounds.[1][2][3] Originally identified in taste receptor cells on the tongue and palate, TAS2R14 is also expressed in various extra-oral tissues, including the respiratory system, gastrointestinal tract, and even the brain, suggesting its involvement in a range of physiological processes beyond taste perception.[2][4][5][6] Its role in processes like bronchodilation and innate immune responses makes it a compelling target for drug discovery and development.[4][7]

Stable cell lines that reliably express functional TAS2R14 are invaluable tools for high-throughput screening (HTS) of compound libraries, structure-activity relationship (SAR) studies, and investigating the receptor's downstream signaling pathways. This application note provides detailed protocols for the generation and characterization of stable cell lines expressing human TAS2R14.

Principle of the Method

The generation of a stable cell line involves the introduction of a mammalian expression vector containing the TAS2R14 gene and a selectable marker into a suitable host cell line. Following transfection, cells are cultured in a selection medium that eliminates non-transfected cells.



Surviving cells, which have integrated the plasmid into their genome, are then isolated, expanded, and characterized to identify clones with optimal and stable expression of the receptor.

Experimental Protocols Vector Construction

A critical first step is the design of the expression vector. To enhance cell surface expression and facilitate detection, TAS2R14 is often engineered with specific tags and sequences.

Protocol:

- Gene Synthesis: Synthesize the human TAS2R14 coding sequence (Gene ID: 50840).
- Vector Selection: Choose a suitable mammalian expression vector, such as pcDNA3.1, which contains a strong CMV promoter for high-level expression and a neomycin (G418) or hygromycin resistance gene for selection.
- Epitope Tagging: To facilitate detection of receptor expression via immunocytochemistry or western blotting, a FLAG or Myc tag can be added to the N-terminus or C-terminus of the TAS2R14 coding sequence. Studies suggest that a C-terminal FLAG tag interferes less with TAS2R14 functionality.[8]
- Chimeric Receptors: To improve cell surface expression, which can be a challenge for many GPCRs, a chimeric receptor can be constructed. For instance, adding a MAX sequence has been shown to enhance TAS2R14 potency and efficacy.[8]
- Cloning: Ligate the synthesized, tagged TAS2R14 gene into the multiple cloning site of the expression vector.
- Sequence Verification: Sequence the final construct to ensure the integrity of the TAS2R14 gene and the correct reading frame of the epitope tag.

Cell Culture and Transfection

HEK293 (Human Embryonic Kidney 293) and CHO (Chinese Hamster Ovary) cells are commonly used for generating stable GPCR cell lines due to their ease of transfection and



robust protein expression capabilities.[9][10]

Protocol:

 Cell Culture: Culture HEK293T cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 2 mM L-glutamine at 37°C in a 5% CO2 incubator.

Transfection:

- The day before transfection, seed the cells in a 6-well plate at a density that will result in 70-80% confluency on the day of transfection.
- On the day of transfection, prepare the transfection mix using a lipid-based transfection reagent (e.g., Lipofectamine 2000) according to the manufacturer's protocol. A typical protocol involves transfecting 2.5 μg of the TAS2R14 expression vector.[11]
- Incubate the cells with the transfection mix for 4-6 hours, then replace the medium with fresh growth medium.

Selection of Stable Clones

Protocol:

- Initiate Selection: 48 hours post-transfection, begin the selection process by replacing the
 growth medium with selection medium containing the appropriate antibiotic (e.g., G418 for
 neomycin resistance, hygromycin B, or puromycin).[11][12] The optimal concentration of the
 antibiotic should be determined beforehand by generating a kill curve for the parental cell
 line.[12]
- Maintain Selection: Replace the selection medium every 3-4 days to remove dead cells and maintain selective pressure.
- Colony Formation: Drug-resistant colonies should start to appear within 2-3 weeks.[12]
- Isolate Clones: Once colonies are visible, use cloning cylinders or sterile pipette tips to isolate individual colonies and transfer them to separate wells of a 24-well plate.



 Expand Clones: Expand the isolated clones in selection medium until they are confluent, then progressively transfer them to larger culture vessels.

Characterization of Stable Clones

Expanded clones must be characterized to confirm TAS2R14 expression and functionality.

Protocol:

- Expression Analysis (Western Blot):
 - Prepare whole-cell lysates from each clonal population.
 - Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
 - Probe the membrane with an antibody against the epitope tag (e.g., anti-FLAG) to confirm the expression of TAS2R14.
- Cell Surface Expression (Immunocytochemistry):
 - Seed cells on coverslips and allow them to adhere overnight.
 - Fix the cells with 4% paraformaldehyde.
 - Without permeabilizing the cells, incubate with a primary antibody against the N-terminal epitope tag.
 - Incubate with a fluorescently labeled secondary antibody.
 - Visualize cell surface expression using fluorescence microscopy. Confocal microscopy can confirm membrane localization.[13][14]
- Functional Analysis (Calcium Mobilization Assay):
 - TAS2R14 activation leads to an increase in intracellular calcium ([Ca2+]i) via the Gαq/PLCβ2 pathway.[4][5]
 - Seed the stable cell clones in a 96-well plate.



- Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
- Measure baseline fluorescence using a plate reader.
- Add a known TAS2R14 agonist (e.g., flufenamic acid or aristolochic acid) and monitor the change in fluorescence over time.[1][15]
- Determine the potency (EC50) and efficacy (Emax) for each clone.

Data Presentation

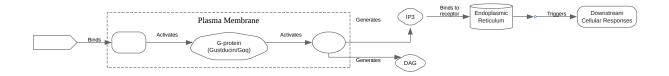
Table 1: Functional Characterization of TAS2R14 Stable Clones

Clone ID	Expression Level (relative to control)	Agonist	EC50 (nM)	Emax (% of maximum response)
HEK293- TAS2R14-C1	1.5	Flufenamic Acid	238	95
HEK293- TAS2R14-C2	2.1	Flufenamic Acid	270	100
HEK293- TAS2R14-C3	0.8	Flufenamic Acid	340	80
HEK293- TAS2R14-C1	1.5	Aristolochic Acid	1500	92
HEK293- TAS2R14-C2	2.1	Aristolochic Acid	1200	98
HEK293- TAS2R14-C3	0.8	Aristolochic Acid	2100	75

Data are hypothetical and for illustrative purposes, based on typical results from the literature. [2][15]

Visualizations

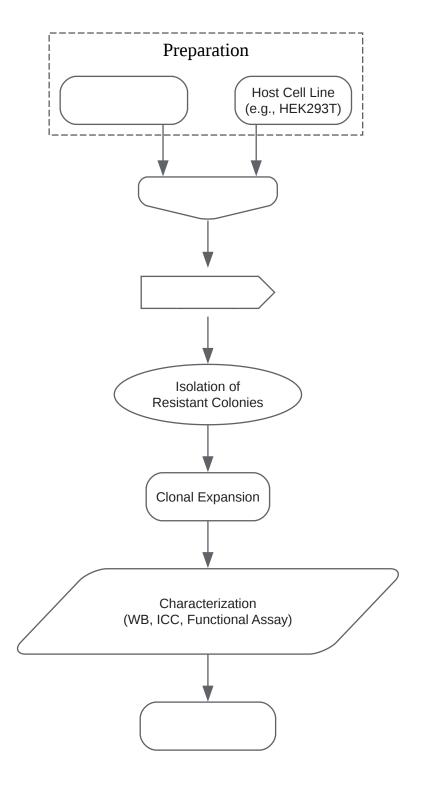




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Caption: TAS2R14 Signaling Pathway.





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Caption: Experimental Workflow for Stable Cell Line Generation.

Conclusion



The protocols outlined in this application note provide a comprehensive guide for the successful development and characterization of stable cell lines expressing the human bitter taste receptor TAS2R14. These cell lines serve as a robust and reliable platform for investigating the pharmacology of TAS2R14 and for the discovery of novel agonists and antagonists with potential therapeutic applications.

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